molecular formula C₂₅H₃₈O₇ B1147327 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal CAS No. 76338-54-0

11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal

Cat. No. B1147327
CAS RN: 76338-54-0
M. Wt: 450.57
InChI Key:
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Description

11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is a biochemical used for proteomics research . It has a molecular formula of C25H38O7 and a molecular weight of 450.573 . This compound is an intermediate in the preparation of Cortisol derivatives .


Molecular Structure Analysis

The molecular structure of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is complex, with multiple functional groups. The InChI representation of the molecule is InChI=1S/C25H38O7/c1-21-7-8-23 (29-9-10-30-23)13-16 (21)3-4-17-18-5-6-24 (28,25 (15-26)31-11-12-32-25)22 (18,2)14-19 (27)20 (17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18-,19-,20+,21-,22-,24+/m0/s1/i14D2,19D,20D .


Physical And Chemical Properties Analysis

The melting point of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is 177-182 °C, and its predicted boiling point is 614.6±55.0 °C . It is soluble in chloroform and methanol .

Scientific Research Applications

Pharmaceutical Research

This compound is structurally related to corticosteroids, which are used in medicine for their anti-inflammatory and immunosuppressive properties . It could be a precursor or an analog in the synthesis of new corticosteroid drugs, potentially offering alternative treatment options for conditions like asthma, arthritis, and certain skin diseases.

Biochemical Studies

In proteomics research, this compound can be used as a biochemical tool to study protein interactions and functions . It may help in understanding the biochemical pathways and mechanisms in which

Mechanism of Action

Target of Action

The compound 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is an intermediate in the preparation of Cortisol derivatives . Cortisol, a glucocorticoid hormone, is produced by the adrenal glands and plays a crucial role in the body’s response to stress.

Biochemical Pathways

The compound is likely involved in the glucocorticoid biosynthetic pathway , given its role as an intermediate in the synthesis of cortisol derivatives . Glucocorticoids like cortisol are involved in a wide range of physiological processes, including the regulation of metabolism, immune response, and stress response.

properties

IUPAC Name

(8'S,9'R,10'R,11'S,13'S,14'R,17'S)-17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18+,19-,20-,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKBNDCCFKYHDT-STNDHPGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3(CC1=CC[C@@H]4[C@H]2[C@H](C[C@]5([C@@H]4CC[C@]5(C6(OCCO6)CO)O)C)O)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal

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